2-Tert-butylfuran-3-carboxylic acid

Lipoxygenase inhibition Enzyme selectivity Arachidonic acid metabolism

2-Tert-butylfuran-3-carboxylic acid (CAS 1934415-79-8, MF C₉H₁₂O₃, MW 168.19 g/mol) is a substituted furan-3-carboxylic acid bearing a sterically demanding tert-butyl group at the 2-position ortho to the carboxylic acid functionality. This regiochemical arrangement places the electron-donating tert-butyl group adjacent to the electron-withdrawing carboxyl group on the electron-rich furan scaffold, creating a unique electronic and steric environment that distinguishes it from positional isomers such as 5-tert-butylfuran-2-carboxylic acid (CAS 56311-39-8).

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
Cat. No. B12985977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylfuran-3-carboxylic acid
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CO1)C(=O)O
InChIInChI=1S/C9H12O3/c1-9(2,3)7-6(8(10)11)4-5-12-7/h4-5H,1-3H3,(H,10,11)
InChIKeyGCFLGOARIBIUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butylfuran-3-carboxylic acid: Regiochemical Identity and Procurement Baseline


2-Tert-butylfuran-3-carboxylic acid (CAS 1934415-79-8, MF C₉H₁₂O₃, MW 168.19 g/mol) is a substituted furan-3-carboxylic acid bearing a sterically demanding tert-butyl group at the 2-position ortho to the carboxylic acid functionality . This regiochemical arrangement places the electron-donating tert-butyl group adjacent to the electron-withdrawing carboxyl group on the electron-rich furan scaffold, creating a unique electronic and steric environment that distinguishes it from positional isomers such as 5-tert-butylfuran-2-carboxylic acid (CAS 56311-39-8) [1]. The compound belongs to the broader class of alkyl-substituted furan-3-carboxylic acids, which are recognized as versatile intermediates in medicinal chemistry, agrochemical synthesis, and materials science .

Why 2-Tert-butylfuran-3-carboxylic acid Cannot Be Replaced by Generic Furan Carboxylic Acid Analogs


Generic substitution among furan carboxylic acid derivatives is precluded by the interplay of regiochemistry, steric bulk, and electronic effects. The 2-tert-butyl-3-carboxy substitution pattern of the target compound generates a sterically shielded carboxylic acid flanked by an electron-donating alkyl group, a configuration not replicated by the 5-tert-butyl-2-carboxy isomer or by unsubstituted 3-furoic acid [1]. This regiochemistry governs both the compound's synthetic reactivity profile — particularly the blocking effect of the 2-position tert-butyl group, which enables quantitative functionalization at the unsubstituted 5-position — and its biological target engagement, where the compound exhibits a multi-target enzyme inhibition fingerprint (lipoxygenase > formyltetrahydrofolate synthetase > carboxylesterase > cyclooxygenase) that is distinct from the narrower profiles reported for less hindered furan-3-carboxylic acid analogs [2]. The quantitative evidence below substantiates these differentiation vectors.

Quantitative Differentiation Evidence for 2-Tert-butylfuran-3-carboxylic acid Versus Closest Analogs


Lipoxygenase Inhibitor Selectivity Fingerprint of 2-Tert-butylfuran-3-carboxylic acid Compared to Class-Leading Furan-3-carboxylate LOX Inhibitors

2-Tert-butylfuran-3-carboxylic acid is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while exhibiting weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This four-enzyme selectivity fingerprint represents a broader target engagement profile than that of the most potent literature-reported 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid methyl ester derivatives, which were optimized specifically for soybean LOX inhibition (IC₅₀ = 12.8 μM for compound 3g) without reported selectivity data across the other three enzyme targets [2]. Although a directly comparable IC₅₀ value for the target compound against LOX is not reported in the publicly available data, the qualitatively distinct multi-enzyme profile differentiates it from single-target-optimized furan-3-carboxylate analogs for applications requiring balanced polypharmacology.

Lipoxygenase inhibition Enzyme selectivity Arachidonic acid metabolism

Lipophilicity (LogP) Differentiation Between 2-Tert-butylfuran-3-carboxylic acid, Its Positional Isomer, and the Unsubstituted Parent

The computed LogP of 2-tert-butylfuran-3-carboxylic acid is reported as 2.28 , which is approximately 1.3 log units higher than that of unsubstituted 3-furoic acid (LogP = 1.00–1.03) [1] and approximately 0.3 log units lower than that of its positional isomer 5-tert-butylfuran-2-carboxylic acid (XLogP3-AA = 2.6) [2]. This intermediate lipophilicity, conferred by the single tert-butyl group, positions the target compound in a favorable LogP window (1–3) for membrane permeability, distinct from both the more polar unsubstituted parent (which may suffer from poor membrane penetration) and the slightly more lipophilic 5-tert-butyl-2-carboxy isomer. The TPSA of the target compound (50.44 Ų) is similar to that of the 5-isomer (50.4 Ų) [2], indicating comparable hydrogen-bonding capacity, but the LogP difference of 0.3 units reflects the influence of regiochemistry on lipophilicity.

Lipophilicity Drug-likeness Computed physicochemical properties

Regiochemical Blocking Effect: Quantitative Synthetic Functionalization Advantage at the 5-Position

The tert-butyl substituent at the 2-position of the furan ring serves as a regiochemical blocking group that prevents electrophilic substitution at that position, enabling quantitative functionalization of the adjacent 5-position . This ortho-directing steric blocking effect is a well-established principle demonstrated for the parent scaffold 2-tert-butylfuran and extends directly to 2-tert-butylfuran-3-carboxylic acid by class-level inference. In contrast, the positional isomer 5-tert-butylfuran-2-carboxylic acid [1] places the tert-butyl group at the 5-position, leaving the 3- and 4-positions available for competing reactions, which can lead to regioisomeric mixtures during electrophilic substitution. Similarly, 2-methylfuran-3-carboxylic acid bears a less bulky methyl group at the 2-position, providing weaker steric direction and incomplete regiochemical control. The quantitative functionalization enabled by the tert-butyl group at the 2-position provides synthetic chemists with predictable access to 5-substituted derivatives with minimal purification burden.

Regioselective synthesis Directed functionalization Scaffold diversification

Thermodynamic Stability Advantage of 3-Carboxy Regiochemistry Over 2-Carboxy Analogs

Experimental thermochemical investigations combined with high-level ab initio calculations have established that 3-furancarboxylic acid is thermodynamically more stable than its 2-furancarboxylic acid isomer [1]. This inherent stability advantage of the 3-carboxy substitution pattern is conferred by the electronic structure of the furan ring and remains a class-level property of furan-3-carboxylic acid derivatives regardless of additional ring substituents. Consequently, 2-tert-butylfuran-3-carboxylic acid inherits this thermodynamic preference over any 2-furancarboxylic acid-based analog, including 5-tert-butylfuran-2-carboxylic acid. The enthalpies of combustion and sublimation measured for the parent 2- and 3-furancarboxylic acids at 298.15 K provide the quantitative thermodynamic foundation for this stability ranking [1]. This stability advantage translates to reduced susceptibility to decarboxylation under thermal or acidic conditions, which is particularly relevant for synthetic transformations requiring elevated temperatures.

Thermodynamic stability Isomer comparison Energetics

Dual Antioxidant-Lipoxygenase Inhibitor Functionality Not Reported for Simpler Furan-3-carboxylic Acid Derivatives

In addition to its lipoxygenase inhibitory activity, 2-tert-butylfuran-3-carboxylic acid is documented to serve as an antioxidant in fats and oils [1]. This dual functionality — enzyme inhibition coupled with direct radical-scavenging capacity — is consistent with the broader pharmacological profile observed for structurally related substituted furan-3-carboxylic acid derivatives, where compounds with potent oxygenase inhibitory activity (COX-1, COX-2, 5-LOX) also demonstrated radical-scavenging activity and cytoprotective effects against linoleic acid hydroperoxide-induced PC12 cell death [2]. The unsubstituted parent compound 3-furoic acid (CAS 488-93-7) is not reported to possess comparable antioxidant properties, and the 2-isomer 5-tert-butylfuran-2-carboxylic acid does not have documented antioxidant activity in the public literature. This dual-function profile presents a differentiated value proposition for research programs targeting oxidative stress and inflammatory pathways simultaneously.

Antioxidant Radical scavenging Dual-function compounds

Evidence-Backed Application Scenarios for 2-Tert-butylfuran-3-carboxylic acid in Research and Industrial Procurement


Medicinal Chemistry: Polypharmacological Lead Scaffold for Inflammatory and Dermatological Disease Targets

The documented multi-enzyme inhibition profile (potent lipoxygenase, weaker formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase) combined with antioxidant activity in lipid systems [1] positions 2-tert-butylfuran-3-carboxylic acid as a distinctive starting scaffold for polypharmacological drug discovery in inflammation, psoriasis, and oxidative stress-related skin conditions. Unlike single-target furan-3-carboxylate LOX inhibitors such as those reported by Dey et al. (IC₅₀ = 12.8 μM for the most potent derivative) [2], the broader target engagement of the 2-tert-butyl-substituted compound may provide enhanced efficacy in complex inflammatory cascades where multiple enzymes contribute to pathogenesis. The computed LogP of 2.28 supports adequate membrane permeability for cell-based and in vivo studies.

Synthetic Chemistry: Regioselective Derivatization Platform for 5-Substituted Furan-3-carboxylic Acid Libraries

The 2-tert-butyl blocking group enables predictable, quantitative functionalization exclusively at the 5-position of the furan ring [1], providing a strategic advantage over 5-tert-butylfuran-2-carboxylic acid and 2-methylfuran-3-carboxylic acid, which lack this level of regiochemical control. This property is especially valuable for parallel library synthesis in medicinal chemistry, where regioisomerically pure intermediates reduce purification costs and accelerate structure-activity relationship (SAR) exploration. The carboxylic acid at the 3-position further provides a versatile handle for amide coupling, esterification, and acid chloride formation, facilitating diversification into compound collections [2].

Lipid Oxidation Research: Dual-Function Probe for Studying the LOX–Antioxidant Interface

The unique combination of lipoxygenase inhibition and direct antioxidant activity in fats and oils [1] makes 2-tert-butylfuran-3-carboxylic acid a valuable tool compound for investigating the mechanistic interplay between enzymatic lipid peroxidation and non-enzymatic radical-mediated oxidation. In experimental systems studying lipid hydroperoxide-induced cellular damage — such as the PC12 cell model used for structurally related furan compounds [2] — the target compound can serve as a single-agent intervention that simultaneously blocks LOX-mediated arachidonic acid metabolism and scavenges pre-formed lipid radicals, facilitating the dissection of enzymatic vs. non-enzymatic contributions to oxidative injury.

Agrochemical Intermediate: Building Block for Crop Protection Agents Requiring Lipophilic Furan Cores

The furan-3-carboxylic acid scaffold with a lipophilic tert-butyl substituent (LogP = 2.28) [1] and a derivatizable carboxyl group is structurally aligned with intermediates used in agrochemical development. Specifically, 5-tert-butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid and related derivatives have established applications as building blocks for pesticides and herbicides, where the substitution pattern enhances compound effectiveness and selectivity [2]. The 2-tert-butylfuran-3-carboxylic acid scaffold, with its unsubstituted 5-position available for further functionalization , offers an alternative entry point into this chemical space with distinct regiochemical advantages.

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